molecular formula C19H22N2O4 B11522827 ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B11522827
M. Wt: 342.4 g/mol
InChI Key: WMHBSSALMXHBOA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates

Uniqueness

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group, for instance, can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-4-8-15-17(19(22)24-5-2)16(13(11-20)18(21)25-15)12-9-6-7-10-14(12)23-3/h6-7,9-10,16H,4-5,8,21H2,1-3H3

InChI Key

WMHBSSALMXHBOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2OC)C(=O)OCC

Origin of Product

United States

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